Cas no 772292-56-5 (2-(benzyloxy)ethylhydrazine)
2-(benzyloxy)ethylhydrazine Chemical and Physical Properties
Names and Identifiers
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- Hydrazine, [2-(phenylmethoxy)ethyl]-
- 2-(benzyloxy)ethylhydrazine
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- MDL: MFCD30476491
- Inchi: 1S/C9H14N2O/c10-11-6-7-12-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2
- InChI Key: NHPMOPLFGFCAPG-UHFFFAOYSA-N
- SMILES: N(CCOCC1=CC=CC=C1)N
2-(benzyloxy)ethylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1092264-1g |
[2-(Benzyloxy)ethyl]hydrazine |
772292-56-5 | 95% | 1g |
$655.0 | 2025-04-17 | |
| Enamine | EN300-317751-0.05g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 0.05g |
$768.0 | 2023-09-05 | ||
| Enamine | EN300-317751-0.1g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 0.1g |
$804.0 | 2023-09-05 | ||
| Enamine | EN300-317751-0.25g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 0.25g |
$840.0 | 2023-09-05 | ||
| Enamine | EN300-317751-0.5g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 0.5g |
$877.0 | 2023-09-05 | ||
| Enamine | EN300-317751-1.0g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-317751-2.5g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 2.5g |
$1791.0 | 2023-09-05 | ||
| Enamine | EN300-317751-5.0g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 5.0g |
$2650.0 | 2023-02-24 | ||
| Enamine | EN300-317751-10.0g |
[2-(benzyloxy)ethyl]hydrazine |
772292-56-5 | 10.0g |
$3929.0 | 2023-02-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018272-1g |
[2-(Benzyloxy)ethyl]hydrazine |
772292-56-5 | 95% | 1g |
¥4494.0 | 2024-04-18 |
2-(benzyloxy)ethylhydrazine Suppliers
2-(benzyloxy)ethylhydrazine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-(benzyloxy)ethylhydrazine
Comprehensive Overview of 2-(benzyloxy)ethylhydrazine (CAS No. 772292-56-5): Properties, Applications, and Industry Insights
2-(benzyloxy)ethylhydrazine (CAS No. 772292-56-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of hydrazine with a benzyloxyethyl substituent, this compound serves as a versatile building block in synthetic chemistry. The growing demand for hydrazine derivatives in drug discovery and material science has positioned 2-(benzyloxy)ethylhydrazine as a compound of significant interest among researchers and industrial applications.
Recent trends in green chemistry and sustainable synthesis have increased scrutiny on the environmental impact of chemical intermediates. 2-(benzyloxy)ethylhydrazine has emerged as a subject of study in this context, with researchers exploring its potential in atom-efficient reactions and catalytic processes. The compound's balanced lipophilicity, attributed to its benzyl ether moiety, makes it particularly valuable in the design of bioactive molecules with improved pharmacokinetic properties.
The pharmaceutical industry's focus on nitrogen-containing heterocycles has driven interest in 2-(benzyloxy)ethylhydrazine as a precursor for various therapeutic agents. Its application extends to the synthesis of pyrazole, triazole, and other N-heterocyclic scaffolds frequently found in modern drug candidates. Analytical techniques such as HPLC purity analysis and mass spectrometry characterization are routinely employed to ensure the quality of this compound in research settings.
From a chemical perspective, the hydrazine functional group in 2-(benzyloxy)ethylhydrazine provides two reactive nitrogen atoms capable of diverse transformations. This characteristic enables its use in condensation reactions, cyclization processes, and as a nucleophile in various synthetic pathways. The compound's stability under standard storage conditions (typically at 2-8°C in inert atmosphere) makes it practical for laboratory use, though proper handling protocols should always be followed.
Emerging applications in material science have revealed potential uses of 2-(benzyloxy)ethylhydrazine in polymer modification and surface functionalization. The compound's ability to introduce hydrazide linkages into macromolecular structures has been explored for creating specialized materials with tailored properties. These developments align with current industry demands for functional materials in advanced technological applications.
Quality control aspects of 2-(benzyloxy)ethylhydrazine production have become increasingly important, with manufacturers implementing rigorous spectroscopic verification methods (including 1H NMR and 13C NMR analysis) to ensure batch-to-batch consistency. The compound typically appears as a colorless to pale yellow liquid with characteristic physical properties that aid in its identification and purity assessment.
Recent patent literature reveals growing intellectual property activity surrounding hydrazine derivatives, including 2-(benzyloxy)ethylhydrazine, particularly in applications related to medicinal chemistry and bioconjugation techniques. This trend reflects the compound's expanding role in cutting-edge research areas such as targeted drug delivery systems and biocompatible materials development.
For researchers working with 2-(benzyloxy)ethylhydrazine, understanding its structure-activity relationships is crucial. The benzyloxyethyl moiety influences both the compound's reactivity and its physical properties, offering opportunities for structural modification while maintaining the essential hydrazine functionality. This balance makes it valuable in structure-based drug design approaches that dominate modern pharmaceutical research.
The global market for specialized chemical intermediates like 2-(benzyloxy)ethylhydrazine continues to evolve, driven by advancements in high-throughput screening technologies and combinatorial chemistry methods. As synthetic strategies become more sophisticated, the demand for well-characterized building blocks with defined purity standards has correspondingly increased across both academic and industrial research sectors.
Future research directions for 2-(benzyloxy)ethylhydrazine may explore its potential in click chemistry applications or as a component in smart material systems. The compound's dual functionality positions it well for these emerging fields, where precise molecular control over material properties is paramount. Ongoing studies continue to reveal new dimensions of this interesting molecule's utility in scientific and industrial contexts.
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